Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate
Overview
Description
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of benzoic acid and contains both an amino group and a pyrrolidinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 3-amino-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, followed by extraction and purification steps to obtain the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification used in laboratory synthesis can be scaled up for industrial applications. This typically involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity and specificity to certain biological targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(morpholin-1-yl)benzoate
- Methyl 3-amino-4-(piperidin-1-yl)benzoate
- Methyl 3-amino-4-(azetidin-1-yl)benzoate
Uniqueness
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding interactions compared to similar compounds with different cyclic amine groups.
Properties
IUPAC Name |
methyl 3-amino-4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBFGSIPUOKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272051 | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-65-2 | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123986-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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